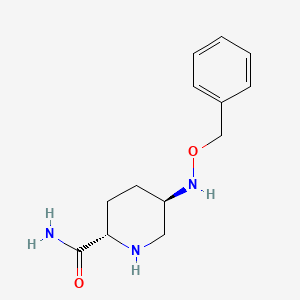

(2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide

Description

Properties

IUPAC Name |

(2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c14-13(17)12-7-6-11(8-15-12)16-18-9-10-4-2-1-3-5-10/h1-5,11-12,15-16H,6-9H2,(H2,14,17)/t11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWIVQKMLPQEEGV-NEPJUHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NCC1NOCC2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC[C@@H]1NOCC2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801199513 | |

| Record name | (2S,5R)-5-[(Phenylmethoxy)amino]-2-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801199513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416134-49-0 | |

| Record name | (2S,5R)-5-[(Phenylmethoxy)amino]-2-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1416134-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,5R)-5-[(Phenylmethoxy)amino]-2-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801199513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.243.180 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide chemical properties

An In-depth Technical Guide to (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide: Properties, Synthesis, and Applications

Executive Summary

This compound is a highly significant chiral molecule within the landscape of modern pharmaceutical development. Characterized by a substituted piperidine core, its specific stereochemistry and functional groups make it an indispensable advanced intermediate. This guide provides a comprehensive technical overview of its chemical properties, established synthetic strategies, and critical role in the production of Avibactam, a novel β-lactamase inhibitor. For researchers and professionals in drug development, understanding the nuances of this compound is crucial for the synthesis of next-generation antibiotics designed to combat antimicrobial resistance.

Introduction: The Significance of a Chiral Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets. This compound embodies this principle, possessing a unique combination of features:

-

A Piperidine Core: A saturated six-membered heterocycle providing a robust and versatile framework.

-

Defined Stereochemistry (2S, 5R): Two chiral centers dictate a specific spatial arrangement of substituents, which is critical for its downstream application.

-

A Primary Carboxamide: A key functional group involved in the ultimate cyclization to the final active pharmaceutical ingredient (API).

-

A Benzyloxyamino Group: This moiety serves a dual purpose. The benzyloxy component acts as a stable and reliable protecting group for the reactive hydroxylamine, preventing unwanted side reactions during synthesis.[1][2]

The primary and most critical application of this compound is as a direct precursor in the synthesis of Avibactam.[3][4][5][6] Avibactam is a non-β-lactam, diazabicyclooctane (DBO) based β-lactamase inhibitor. It is co-administered with β-lactam antibiotics to restore their efficacy against bacteria that have developed resistance by producing β-lactamase enzymes.[5] As such, this compound is often referred to as a key Avibactam intermediate or, in some contexts, an impurity of the final drug product, highlighting its presence in the manufacturing chain.[3][5]

Physicochemical and Computed Properties

A thorough understanding of the compound's physical and chemical properties is fundamental for its handling, reaction optimization, and purification. The data below, compiled from authoritative chemical databases, provides a quantitative profile.

| Property | Value | Source |

| IUPAC Name | (2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxamide | PubChem[7] |

| CAS Number | 1416134-49-0 | PubChem[7] |

| Molecular Formula | C₁₃H₁₉N₃O₂ | PubChem[7] |

| Molecular Weight | 249.31 g/mol | PubChem[7] |

| Exact Mass | 249.147726857 Da | PubChem[7] |

| Appearance | White to off-white solid (Typical) | N/A |

| Boiling Point | 463.1±55.0 °C at 760 mmHg (Predicted) | Echemi[8] |

| Density | 1.2±0.1 g/cm³ (Predicted) | Echemi[8] |

| XLogP3 | 0.4 | PubChem[7] |

| Polar Surface Area (PSA) | 76.38 Ų | Echemi[8] |

| Synonyms | Avibactam Intermediate 2, (2S,5R)-5-[(Phenylmethoxy)amino]-2-piperidinecarboxamide | PubChem[7], Smolecule[5] |

The XLogP3 value of 0.4 suggests a relatively balanced lipophilicity, while the Polar Surface Area (PSA) of 76.38 Ų indicates moderate polarity, properties that are often desirable for intermediates in aqueous and organic reaction media.

Synthesis and Stereochemical Control

The synthesis of this compound is a significant challenge in stereoselective organic chemistry. Achieving the correct (2S, 5R) configuration is paramount, as this stereochemistry is retained in the final Avibactam structure. Synthetic routes often begin with readily available chiral starting materials to establish the initial stereocenter.

General Synthetic Strategy

While specific proprietary industrial processes may vary, a common and logical approach involves the following key transformations, often starting from L-glutamic acid.[9]

-

Precursor Formation: L-glutamic acid is elaborated through esterification and N-protection to form a suitable acyclic precursor.

-

Dieckmann Cyclization: The acyclic diester undergoes an intramolecular condensation to form the 6-membered piperidine ring, establishing the core scaffold. This step is critical for ring formation.

-

Stereoselective Reduction/Amination: The ketone or imine intermediate resulting from cyclization is stereoselectively reduced and aminated. This is a crucial step where the benzyloxyamino group is introduced, and the trans relationship between the C2 and C5 substituents is established.

-

Carboxamide Formation: The ester at the C2 position is converted to the primary carboxamide, typically through reaction with ammonia or a protected ammonia equivalent.

-

Purification: The final product is often isolated and purified as a salt, such as an oxalate salt, to improve crystallinity and handling.[9]

The Role of the Benzyloxy Protecting Group

The benzyloxy (Cbz or Z) group is a cornerstone of this synthetic strategy.[10] It protects the highly nucleophilic and reactive hydroxylamine nitrogen from participating in undesired reactions. Its key advantages include:

-

Stability: It is robust and stable under a wide range of conditions, including basic, and mildly acidic environments, allowing for extensive manipulation of other parts of the molecule.[11][12]

-

Clean Removal: It can be cleanly removed under specific and mild conditions, most commonly via catalytic hydrogenation (e.g., H₂, Pd/C), which cleaves the N-O bond to yield the free hydroxylamine and toluene as a benign byproduct.[1][2]

Caption: A plausible synthetic workflow for the target molecule.

Reactivity, Stability, and Handling

The reactivity of the molecule is dominated by its three key functional groups.

-

Benzyloxyamino Group: The most important reaction is the reductive cleavage of the N-O bond via catalytic hydrogenolysis. This deprotection step is the gateway to forming the bicyclic core of Avibactam.

-

Piperidine Nitrogen: As a secondary amine, this nitrogen is nucleophilic and basic. In subsequent synthetic steps towards Avibactam, it participates in the crucial intramolecular cyclization reaction.

-

Primary Carboxamide: This group is relatively stable but is essential for the final structure of the API.

Storage and Handling: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated environment to ensure its stability.[8] Standard personal protective equipment should be used during handling to avoid contact with skin and eyes.

Central Role in Avibactam Synthesis

The sole industrial purpose of this compound is to serve as the penultimate precursor to the diazabicyclooctane (DBO) core of Avibactam.

The transformation involves two key steps:

-

Deprotection: The benzyloxy group is removed via hydrogenolysis to unmask the free hydroxylamine.

-

Intramolecular Cyclization: The newly freed hydroxylamine attacks an activated carbonyl group (derived from the C2-carboxamide), and the piperidine nitrogen displaces a leaving group to form the fused bicyclic ring system characteristic of Avibactam.

This elegant transformation converts the monocyclic piperidine intermediate into the strained and highly reactive DBO scaffold, which is the pharmacophore responsible for inhibiting β-lactamase enzymes.

Caption: The role of the intermediate in producing Avibactam.

Analytical Characterization Profile (Expected)

While proprietary spectral data is not publicly available, a standard analytical profile can be predicted based on the molecule's structure.

-

¹H NMR: The spectrum would be complex due to the defined stereochemistry. Expected signals would include:

-

A multiplet in the 7.2-7.4 ppm range for the 5 aromatic protons of the benzyl group.

-

A singlet around 4.6 ppm for the two benzylic (OCH₂) protons.

-

A series of complex multiplets for the diastereotopic protons on the piperidine ring.

-

Distinct signals for the protons at the C2 and C5 chiral centers.

-

Broad signals for the NH protons of the piperidine and the primary amide.

-

-

¹³C NMR: Approximately 13 distinct signals would be expected, corresponding to the unique carbon atoms in the molecule, including the carbonyl carbon of the amide (~175 ppm), aromatic carbons (127-138 ppm), and aliphatic carbons of the piperidine ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The expected [M+H]⁺ ion would be observed at an m/z of approximately 249.1477, consistent with the molecular formula C₁₃H₁₉N₃O₂.[7]

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would include N-H stretching (for the amine and amide) around 3200-3400 cm⁻¹, C=O stretching (amide I band) around 1650 cm⁻¹, and C-O stretching for the benzyloxy group.

Conclusion

This compound is more than a mere chemical intermediate; it is a testament to the power of stereoselective synthesis in addressing urgent medical needs. Its meticulously designed structure, featuring a chiral piperidine scaffold and a strategically placed protecting group, enables the efficient construction of the complex diazabicyclooctane core of Avibactam. For drug development professionals, a deep understanding of this molecule's properties, reactivity, and synthetic origins is fundamental to the ongoing effort to overcome bacterial antibiotic resistance and develop life-saving therapeutics.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71474579, this compound.

- ResearchGate. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K.

- PubMed Central. (n.d.). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria.

- National Center for Biotechnology Information. (2024). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86675005, Ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate.

- Elsevier. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Protection: Understanding Benzyloxy Groups in Synthesis.

- ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.

- Pharmaoffer. (n.d.). (2S,5R)-5-((Benzyloxy)amino) piperidine-2-carboxamide API Manufacturers & Suppliers.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70673933, Benzyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate oxalate.

- Google Patents. (n.d.). RU2610091C2 - (2s,5r)-5-[(benzyloxy)amino]piperidine-2-carboxamide.

- Google Patents. (n.d.). US10662190B2 - Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof.

- Pharmaffiliates. (n.d.). CAS No : 1416134-48-9 | Product Name : (2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate Oxalate.

- Chempharmatech. (n.d.). (2S,5R)-Methyl-5-[(benzyloxy)amino]piperidine-2-carboxylate ethanedioate (1:1).

- Xi'an Kono Chem Co.,Ltd. (n.d.). (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxamide CAS 1416134-49-0.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 3. (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxamide | 1416134-49-0 [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Buy this compound | 1416134-49-0 | > 95% [smolecule.com]

- 6. (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxamide CAS 1416134-49-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. This compound | C13H19N3O2 | CID 71474579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. US10662190B2 - Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof - Google Patents [patents.google.com]

- 10. bachem.com [bachem.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Amino Protecting Group-Benzyl Series [en.highfine.com]

(2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide CAS number 1416134-49-0

An In-Depth Technical Guide to (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide (CAS: 1416134-49-0)

Introduction: The Unseen Pillar in the Fight Against Antibiotic Resistance

In the landscape of modern pharmaceutical development, the final active pharmaceutical ingredient (API) often receives the most attention. However, the journey to that API is paved with critical, often unsung, chemical entities known as intermediates. This compound is a quintessential example of such a pivotal molecule. While not a therapeutic agent itself, this chiral piperidine derivative is a crucial intermediate in the synthesis of Avibactam, a powerful non-β-lactam β-lactamase inhibitor.[1][2]

Avibactam, when combined with β-lactam antibiotics like ceftazidime, revitalizes their efficacy against a wide spectrum of multi-drug resistant Gram-negative bacteria.[3][4] It accomplishes this by inhibiting the bacterial defense enzymes—β-lactamases—that would otherwise degrade the antibiotic. The precise stereochemistry and chemical architecture of this compound are foundational to the final structure and function of Avibactam. This guide provides an in-depth examination of its chemical properties, synthesis, analytical characterization, and its indispensable role in the production of a next-generation antibiotic therapy.

Core Molecular and Physicochemical Profile

A thorough understanding of a synthetic intermediate begins with its fundamental properties. These identifiers and characteristics are critical for process development, quality control, and regulatory documentation.

Compound Identification

The identity of this intermediate is defined by several key descriptors, summarized below.

| Identifier | Value | Source |

| CAS Number | 1416134-49-0 | [5] |

| IUPAC Name | (2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxamide | [5] |

| Molecular Formula | C₁₃H₁₉N₃O₂ | [5] |

| Molecular Weight | 249.31 g/mol | [5] |

| Synonyms | Avibactam Impurity 3, Avibactam Intermediate 2 | [2][6] |

Physicochemical Properties (Predicted)

The following table outlines key predicted physicochemical properties, which are instrumental in designing reaction and purification conditions.

| Property | Value | Source |

| Boiling Point | 463.1 ± 55.0 °C | [6] |

| Density | 1.18 ± 0.1 g/cm³ | [6] |

| pKa | 16.69 ± 0.40 | [6] |

| XLogP3 | 0.4 | [5] |

Chemical Structure

The structure features a piperidine ring with two defined stereocenters at the C2 and C5 positions, crucial for the final bioactivity of Avibactam.

Figure 1. 2D Chemical Structure

Figure 1. 2D Chemical Structure

Synthesis and Stereochemical Strategy

The synthesis of this compound is a significant challenge in medicinal chemistry, primarily due to the need for precise control over its two contiguous stereocenters. The (2S, 5R) configuration is essential for the subsequent cyclization into the bicyclic core of Avibactam and its ultimate fit into the active site of β-lactamase enzymes. Various synthetic routes have been developed, often detailed in patent literature, with a common strategy involving the use of a chiral starting material to set the initial stereochemistry.[7][8]

Synthetic Workflow Overview

A representative synthetic approach starts from L-glutamic acid, a readily available chiral amino acid. This choice is strategic as the inherent chirality of the starting material is leveraged to establish the S-configuration at the C2 position of the piperidine ring. The overall process involves ring formation, functional group manipulation, and stereoselective reduction.

Caption: Synthetic workflow from L-glutamic acid.[7]

Detailed Experimental Protocol (Representative)

The following protocol is a synthesized representation based on methodologies described in the patent literature.[7] It is intended for informational purposes and should be adapted and optimized by experienced synthetic chemists.

Step 1: Synthesis of N-Alkoxycarbonylmethyl-L-glutamic acid diester

-

Rationale: This initial step protects the amine of L-glutamic acid and converts the carboxylic acids to esters, preparing the molecule for intramolecular cyclization.

-

L-glutamic acid is reacted with chloroacetic acid under alkaline conditions to yield N-carboxymethyl-L-glutamic acid.

-

The resulting tri-acid is then subjected to esterification with an alcohol (e.g., ethanol) in the presence of an acid catalyst (e.g., thionyl chloride) to produce the corresponding triester.

Step 2: Intramolecular Condensation to form N-Protected Piperidin-5-one-2S-carboxylate

-

Rationale: A Dieckmann condensation is employed here. A strong base is used to deprotonate the α-carbon, which then attacks one of the ester groups, forming the six-membered piperidine ring.

-

The triester from Step 1 is treated with a strong base, such as sodium ethoxide, in an anhydrous solvent like toluene.

-

The reaction mixture is heated to facilitate the intramolecular cyclization.

-

Subsequent acidic workup and decarboxylation yield the N-protected piperidinone ring system.

Step 3: Condensation with Benzyloxyamine Hydrochloride

-

Rationale: The ketone on the piperidine ring is converted to an imine, introducing the benzyloxyamino moiety. The N-protecting group is typically removed just prior to or concurrently with this step.

-

The N-protected piperidinone is deprotected under appropriate conditions (e.g., acidic hydrolysis).

-

The resulting piperidinone is condensed with O-benzylhydroxylamine hydrochloride in a suitable solvent, often with a mild base to neutralize the HCl salt.

Step 4: Stereoselective Reduction and Chiral Resolution

-

Rationale: This is the most critical step for establishing the desired (5R) stereochemistry. A stereoselective reducing agent is used to reduce the imine to the amine. Subsequently, chiral resolution with oxalic acid selectively crystallizes the desired (2S, 5R) diastereomer.

-

The imine from Step 3 is reduced using a selective reducing agent (e.g., sodium borohydride or catalytic hydrogenation). This reduction creates a mixture of diastereomers (2S,5R and 2S,5S).

-

The diastereomeric mixture is treated with oxalic acid in a suitable solvent system. The (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate oxalate salt, being less soluble, selectively precipitates.[7]

-

The oxalate salt is isolated by filtration.

Step 5: Amidation and Final Preparation

-

Rationale: The ester is converted to the primary carboxamide to yield the final target intermediate.

-

The isolated oxalate salt is neutralized with a base to afford the free amine ester.

-

The ester is then converted to the primary amide. This can be achieved by direct ammonolysis (reaction with ammonia) or by hydrolysis of the ester to the carboxylic acid followed by a standard amide coupling reaction.

Role in Avibactam Synthesis and Biological Context

The primary value of this compound lies in its function as the direct precursor to the bicyclic core of Avibactam. The purity and correct stereochemistry of this intermediate directly impact the yield and quality of the final API.[9]

Conversion to Avibactam

The transformation from the piperidine intermediate to the final diazabicyclooctanone structure involves a series of carefully orchestrated steps.

Caption: Key transformations from the intermediate to Avibactam.[10]

-

Intramolecular Cyclization: The intermediate is treated with a carbonylating agent, such as phosgene or a phosgene equivalent (e.g., triphosgene), which reacts with the two nitrogen atoms of the piperidine ring to form the bicyclic urea structure.[10]

-

Debenzylation: The benzyloxy protecting group is removed, typically via catalytic hydrogenation using a palladium catalyst, to reveal the N-hydroxy group.[10]

-

Sulfation: The exposed hydroxyl group is then sulfated using a sulfating agent like a sulfur trioxide-pyridine complex.

-

Salt Formation: Finally, the resulting sulfuric acid monoester is converted to its sodium salt to yield Avibactam sodium, the active pharmaceutical ingredient.[11]

Biological Significance & Inferred Mechanism of Action

While this specific intermediate is not administered as a drug, its structural features are a precursor to the pharmacophore of Avibactam. Avibactam's mechanism of action is unique among clinically used β-lactamase inhibitors.[12][13] It acts as a covalent but reversible inhibitor.[4][14]

Caption: Reversible covalent inhibition mechanism of Avibactam.[14]

The process is as follows:

-

Acylation: The nucleophilic serine residue in the active site of the β-lactamase attacks the urea carbonyl of Avibactam. This leads to the opening of the diazabicyclooctanone ring and the formation of a stable, covalent acyl-enzyme intermediate.[12] This step effectively inactivates the enzyme.

-

Deacylation/Recyclization: Unlike inhibitors such as clavulanic acid, which undergo further reactions to permanently bind to the enzyme, the Avibactam-enzyme complex can slowly reverse. The process of deacylation leads to the recyclization of the inhibitor, releasing the intact, active Avibactam molecule and regenerating the active enzyme.[14] The slow "off-rate" (k_off) ensures that the enzyme remains inhibited for a prolonged period, allowing the partner antibiotic to exert its effect.[14]

Analytical and Quality Control Framework

Ensuring the chemical purity and, critically, the stereoisomeric purity of this compound is paramount for the safety and efficacy of the final Avibactam product. A robust analytical framework is required for its characterization.[3]

Key Analytical Techniques

The following techniques are essential for the comprehensive quality control of this intermediate.

| Technique | Purpose | Rationale / Key Considerations |

| Chiral HPLC | Determination of enantiomeric and diastereomeric purity. | This is the most critical analysis. A chiral stationary phase (CSP) is required to separate the (2S,5R) isomer from other potential stereoisomers. Pre-column derivatization may be needed to add a UV chromophore for enhanced detection sensitivity.[15][16] |

| Reverse-Phase HPLC | Determination of chemical purity and quantification of related substance impurities. | Used to separate the main compound from starting materials, by-products, and degradation products. A standard C18 column with a UV detector is typically employed.[3] |

| ¹H and ¹³C NMR | Structural confirmation and elucidation. | Provides definitive confirmation of the chemical structure by analyzing the chemical shifts, coupling constants, and integration of protons and carbons. |

| Mass Spectrometry (MS) | Molecular weight confirmation and impurity identification. | Confirms the molecular weight of the compound and is often coupled with HPLC (LC-MS) to identify the mass of unknown impurity peaks.[3] |

Protocol: Chiral HPLC for Stereoisomeric Purity (Illustrative)

This protocol describes a general approach for determining the stereoisomeric purity, a critical quality attribute.

Objective: To separate and quantify the (2S,5R) stereoisomer from its (2S,5S), (2R,5S), and (2R,5R) counterparts.

1. Pre-Column Derivatization (if required):

-

Rationale: The piperidine structure lacks a strong native chromophore, making low-level detection difficult. Derivatization with an agent like p-toluenesulfonyl chloride introduces a chromophore, significantly enhancing UV sensitivity.[15][17]

-

Dissolve a known quantity of the sample in an aprotic solvent (e.g., acetonitrile).

-

Add a base (e.g., triethylamine) followed by an excess of the derivatizing agent (e.g., p-toluenesulfonyl chloride).

-

Allow the reaction to proceed at a controlled temperature until complete.

-

Quench the reaction and dilute the mixture with the mobile phase for injection.

-

2. Chromatographic Conditions:

-

Column: Chiral Stationary Phase (e.g., polysaccharide-based column like Chiralpak AD-H).[17]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. A typical ratio might be 80:20:0.1 (Hexane:IPA:DEA).[16]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at a wavelength appropriate for the derivatizing agent (e.g., 228 nm for a toluenesulfonyl derivative).[17]

-

Injection Volume: 10 µL.

3. Validation:

-

The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is fit for purpose in a regulated environment.[17]

Conclusion and Future Perspectives

This compound stands as a testament to the intricate science that underpins modern drug development. Its value is not in its own bioactivity, but in its precise, three-dimensional architecture that serves as the foundation for Avibactam. The challenges associated with its stereocontrolled synthesis highlight the advanced state of asymmetric synthesis required in the pharmaceutical industry.

Future research in this area will likely focus on optimizing the synthetic pathway to improve yields, reduce the use of hazardous reagents, and lower manufacturing costs.[10][11] The development of more efficient catalytic methods for stereoselective reduction could be a particularly fruitful area of investigation. As bacterial resistance continues to evolve, the demand for Avibactam and, by extension, its critical intermediates, will only grow. Therefore, continued innovation in the chemistry of molecules like this compound is not just a scientific pursuit, but a vital component of our global public health strategy.

References

- CN108239089B - Method for synthesizing avibactam sodium - Google P

- Avibactam Impurities and Rel

- CN106749242B - The preparation method of avibactam intermediate - Google P

- Avibactam Impurities - SynZeal. (URL: [Link])

- Simple process for preparing avibactam - Justia P

- The Synthesis of Avibactam Intermediate 1: Process, Purity, and Pharmaceutical Applications - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

- WO2018037124A1 - Avibactam free acid - Google P

- Method for synthesizing beta-lactamase inhibitor Avibactam - Eureka | P

- Avibactam EP Impurities and Related Compounds - SynThink Research Chemicals. (URL: [Link])

- Molecular Mechanism of Avibactam-Mediated β-Lactamase Inhibition | Request PDF. (URL: [Link])

- Avibactam-impurities | Pharmaffili

- Avibactam Impurities | 1192500-31-4 Certified Reference Substance - Alfa Omega Pharma. (URL: [Link])

- Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use - MDPI. (URL: [Link])

- Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - NIH. (URL: [Link])

- Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC - NIH. (URL: [Link])

- (2S,5R)-5-[(Phenylmethoxy)amino]-2-piperidinecarbo. (URL: [Link])

- Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization | Request PDF - ResearchG

- Avibactam and class C β-lactamases: mechanism of inhibition, conservation of the binding pocket, and implications for resistance - PubMed. (URL: [Link])

- This compound - PubChem - NIH. (URL: [Link])

- US10662190B2 - Process for preparing 5R-[(benzyloxy)

- RU2610091C2 - (2s,5r)-5-[(benzyloxy)

- WO2019127902A1 - Method for preparing 5r-benzyloxyaminopiperidin-2s-carboxylic acid or derivative thereof - Google P

- CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google P

- (2S,5R)-5-((Benzyloxy)amino)

- Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatiz

- A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC Intern

Sources

- 1. (2S,5R)-5-[(Phenylmethoxy)amino]-2-piperidinecarboxamide | 1416134-49-0 | FP164831 [biosynth.com]

- 2. (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxamide | 1416134-49-0 [chemicalbook.com]

- 3. veeprho.com [veeprho.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C13H19N3O2 | CID 71474579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Avibactam INT 1 CAS 1416134-48-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. US10662190B2 - Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof - Google Patents [patents.google.com]

- 8. WO2019127902A1 - Method for preparing 5r-benzyloxyaminopiperidin-2s-carboxylic acid or derivative thereof - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. patents.justia.com [patents.justia.com]

- 11. CN108239089B - Method for synthesizing avibactam sodium - Google Patents [patents.google.com]

- 12. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Avibactam and class C β-lactamases: mechanism of inhibition, conservation of the binding pocket, and implications for resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

(2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide molecular weight

An In-Depth Technical Guide to (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide: A Key Intermediate in Avibactam Synthesis

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a critical molecule in modern pharmaceutical development. Primarily recognized as a key intermediate and a process impurity in the synthesis of Avibactam, a potent β-lactamase inhibitor, this compound's unique stereochemistry and functional groups are pivotal to the efficacy of the final active pharmaceutical ingredient (API). This document will delve into its physicochemical properties, structural significance, synthesis context, and biological relevance for researchers, chemists, and professionals in drug development.

Core Physicochemical Characteristics

This compound is a distinct organic compound whose identity and purity are critical for its role in pharmaceutical manufacturing. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 249.31 g/mol | [1][2] |

| Molecular Formula | C₁₃H₁₉N₃O₂ | [1][2] |

| CAS Number | 1416134-49-0 | [1][2][3] |

| IUPAC Name | (2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxamide | [1][2] |

| Common Synonyms | Avibactam Intermediate 2, Avibactam Impurity 18, (2S,5R)-5-[(benzyloxy)amino]-2-piperidinecarboxamide | [3] |

| Appearance | Powder | [3] |

Note: Some physical properties such as density (1.18±0.1 g/cm³) and boiling point (463.1±55.0 °C) have been predicted through computational models.[3]

Structural Elucidation and Stereochemical Importance

The structure of this compound is defined by a saturated piperidine ring, which typically adopts a stable chair conformation.[1] The specific stereochemistry, designated (2S,5R), is crucial. This precise spatial arrangement of the carboxamide and benzyloxyamino groups is a prerequisite for the subsequent cyclization and sulfation steps that lead to the formation of Avibactam.[4][5]

The key structural features are:

-

Piperidine Ring: A six-membered saturated heterocycle forming the core scaffold.

-

Carboxamide Group at C2 (S-configuration): This functional group is essential for the biological activity of the final API, Avibactam.

-

Benzyloxyamino Group at C5 (R-configuration): The benzyloxy group serves as a protecting group for the hydroxylamine moiety during synthesis. Its subsequent removal (debenzylation) is a key step in forming the final diazabicyclooctane core of Avibactam.[1]

Role in Pharmaceutical Synthesis: The Path to Avibactam

This compound is not an end product but rather a vital stepping stone. Its primary application is as an advanced intermediate in the multi-step synthesis of Avibactam, a non-β-lactam, β-lactamase inhibitor.[6][7] The synthesis of Avibactam is complex, requiring precise control over stereochemistry, a challenge addressed by using chiral starting materials like L-glutamic acid and employing stereoselective reactions.[5]

Conceptual Synthesis Workflow

The production of this compound is a critical phase within the broader Avibactam manufacturing process. While specific industrial protocols are proprietary, patent literature outlines the fundamental transformations.[5][8]

-

Chiral Pool Synthesis: The synthesis often begins with a readily available chiral molecule, such as L-glutamic acid, to establish the correct stereochemistry at what will become the C2 position of the piperidine ring.[5]

-

Ring Formation and Functionalization: A series of reactions are performed to build the piperidine ring and introduce the necessary functional groups. This involves steps like esterification, ring-opening, and cyclization.[5][8]

-

Introduction of the Benzyloxyamino Group: The key benzyloxyamino moiety is introduced at the C5 position. This step is often stereocontrolled to achieve the desired R-configuration, which is critical for the subsequent formation of the bicyclic core of Avibactam.

-

Amidation: The ester group at the C2 position is converted to a primary carboxamide.

-

Isolation and Purification: The target molecule, this compound, is then isolated and purified, often via crystallization, before proceeding to the final steps of Avibactam synthesis.[1]

The causality behind this workflow is rooted in efficiency and control. Using a benzyloxy protecting group prevents the highly reactive hydroxylamine from engaging in side reactions, ensuring that cyclization occurs correctly in the final stages of Avibactam synthesis.[1]

Biological Significance and Application Context

While primarily an intermediate, this compound and its derivatives are associated with β-lactamase inhibition.[1] This activity is central to understanding its importance.

The Challenge of β-Lactamase-Mediated Resistance

β-lactam antibiotics (e.g., penicillins, cephalosporins) are a cornerstone of antibacterial therapy. However, many bacteria have evolved to produce β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. The rise of extended-spectrum β-lactamases (ESBLs) and carbapenemases has rendered many of these life-saving drugs ineffective.

Role as a β-Lactamase Inhibitor Precursor

Avibactam, the ultimate product derived from this intermediate, is a powerful β-lactamase inhibitor. It works by forming a stable, covalent adduct with the β-lactamase enzyme, effectively neutralizing it. This restores the efficacy of co-administered β-lactam antibiotics. The structural framework provided by this compound is essential for creating the unique diazabicyclooctane core of Avibactam that is responsible for this potent inhibitory mechanism.[6]

Conclusion

This compound is more than a simple chemical entity; it is a testament to the intricate design required in modern medicinal chemistry. Its precise molecular weight of 249.31 g/mol and specific stereochemical configuration are foundational to its role as a high-value intermediate.[1][2] For researchers and developers in the pharmaceutical industry, understanding the properties, synthesis, and biological context of this molecule is essential for the successful production of Avibactam and the ongoing fight against antimicrobial resistance. Its study underscores the principle that the journey to a potent drug is often built upon a series of meticulously designed and controlled chemical intermediates.

References

- Home Sunshine Pharma. (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxamide CAS 1416134-49-0.

- National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 71474579.

- National Center for Biotechnology Information. Ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate. PubChem Compound Summary for CID 86675005.

- Pharmaffiliates. (2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate Oxalate.

- Pharmaoffer. (2S,5R)-5-((Benzyloxy)amino) piperidine-2-carboxamide API Manufacturers & Suppliers.

- Google Patents. RU2610091C2 - (2s,5r)-5-[(benzyloxy)amino]piperidine-2-carboxamide.

- Google Patents. US10662190B2 - Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof.

- Pharmaffiliates. (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxylic Acid.

- Google Patents. WO2019127902A1 - Method for preparing 5r-benzyloxyaminopiperidin-2s-carboxylic acid or derivative thereof.

Sources

- 1. Buy this compound | 1416134-49-0 | > 95% [smolecule.com]

- 2. This compound | C13H19N3O2 | CID 71474579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxamide CAS 1416134-49-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. RU2610091C2 - (2s,5r)-5-[(benzyloxy)amino]piperidine-2-carboxamide - Google Patents [patents.google.com]

- 5. US10662190B2 - Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof - Google Patents [patents.google.com]

- 6. (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxamide | 1416134-49-0 [chemicalbook.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. WO2019127902A1 - Method for preparing 5r-benzyloxyaminopiperidin-2s-carboxylic acid or derivative thereof - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Profile of (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide

Abstract

This technical guide provides a detailed spectroscopic characterization of (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide, a critical intermediate and known impurity in the synthesis of Avibactam, a non-β-lactam β-lactamase inhibitor.[1][2] Given the absence of publicly available experimental spectra for this specific compound, this document leverages predictive models based on its known chemical structure, supported by comparative analysis with structurally related analogs. This guide is intended for researchers, analytical scientists, and professionals in drug development and quality control, offering a comprehensive reference for the identification and characterization of this molecule.

Introduction and Significance

This compound (Figure 1) is a chiral heterocyclic compound with the molecular formula C₁₃H₁₉N₃O₂ and a molecular weight of 249.31 g/mol .[3] Its significance lies in its role as a key process impurity, designated as "Avibactam Impurity 3," in the manufacturing of Avibactam.[3][4] Avibactam is a crucial therapeutic agent used in combination with antibiotics to combat infections caused by multidrug-resistant bacteria.[][6] Therefore, the accurate identification and quantification of this impurity are paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides a foundational spectroscopic profile to aid in its identification via modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Caption: Molecular structure of the target compound.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and computational models.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is predicted to exhibit distinct signals corresponding to the protons of the piperidine ring, the benzyloxy group, and the carboxamide moiety. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) and are predicted for a standard deuterated solvent like DMSO-d₆ or CDCl₃.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Key Correlations |

| Phenyl-H | 7.2 - 7.4 | Multiplet | 5H | Aromatic protons of the benzyl group. |

| Carboxamide-NH₂ | 6.5 - 7.5 | Broad Singlet (2) | 2H | Exchangeable with D₂O. |

| Benzyl-CH₂ | ~4.6 | Singlet | 2H | Methylene protons adjacent to the oxygen and phenyl group. |

| Piperidine-H2 (α to C=O) | ~3.5 | Doublet of Doublets | 1H | Coupled to adjacent methylene protons. |

| Piperidine-H5 (α to N-O) | ~3.2 | Multiplet | 1H | Complex coupling with adjacent protons. |

| Piperidine Ring CH & CH₂ | 1.5 - 3.0 | Multiplets | 6H | Overlapping signals from the remaining piperidine ring protons. |

| Piperidine-NH | 1.5 - 3.0 | Broad Singlet | 1H | Exchangeable with D₂O; may be part of the multiplet region. |

Causality Behind Predictions:

-

Aromatic Protons: The phenyl group protons are expected in the typical aromatic region (7.2-7.4 ppm).

-

Benzyl Methylene Protons: The -CH₂- group attached to an oxygen and a phenyl ring is deshielded, hence its predicted shift around 4.6 ppm.

-

Piperidine Protons: The protons on the piperidine ring will exhibit complex splitting patterns due to diastereotopicity and coupling with multiple neighbors. The protons alpha to the electron-withdrawing carboxamide and benzyloxyamino groups will be shifted downfield.

-

Amide Protons: The carboxamide protons are typically broad and may appear as two separate signals due to restricted rotation around the C-N bond.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| Carboxamide C=O | ~175 |

| Phenyl C (quaternary) | ~138 |

| Phenyl CH | 127 - 129 |

| Benzyl CH₂ | ~75 |

| Piperidine C5 (C-N-O) | ~60 |

| Piperidine C2 (C-C=O) | ~58 |

| Piperidine C3, C4, C6 | 25 - 50 |

Justification of Predictions:

-

Carbonyl Carbon: The amide carbonyl carbon is expected at the far downfield end of the spectrum, typical for this functional group.

-

Aromatic Carbons: The aromatic carbons will appear in the 127-138 ppm range.

-

Aliphatic Carbons: The carbons of the piperidine ring and the benzyl methylene group will be found in the upfield region, with those attached to heteroatoms (N and O) being more deshielded.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of the molecule.

Table 3: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 250.15 | Protonated molecular ion. |

| [M+Na]⁺ | 272.13 | Sodium adduct. |

| [M-NH₂]⁺ | 233.13 | Loss of the amino group from the carboxamide. |

| [C₇H₇]⁺ | 91.05 | Tropylium ion, characteristic of a benzyl group. |

Fragmentation Rationale: Under ESI conditions, the molecule is expected to readily form a protonated molecular ion [M+H]⁺. A key fragmentation pathway would involve the cleavage of the benzylic C-O bond, leading to the highly stable tropylium ion at m/z 91. Another likely fragmentation is the loss of the amino group from the carboxamide.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide & Amine) | 3200 - 3400 | Medium-Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Amide) | ~1680 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| N-H Bend (Amide) | ~1640 | Medium |

| C-O Stretch (Ether) | 1050 - 1150 | Strong |

Interpretation of IR Data: The IR spectrum will be dominated by a strong carbonyl absorption around 1680 cm⁻¹ and broad N-H stretching bands in the 3200-3400 cm⁻¹ region. The presence of both aromatic and aliphatic C-H stretches will also be evident.

Experimental Protocols for Spectroscopic Analysis

While experimental data is not currently available, the following protocols outline the standard procedures for acquiring the spectroscopic data discussed above.

NMR Spectroscopy Workflow

Caption: A standard workflow for NMR analysis.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumental Setup: Utilize a high-field NMR spectrometer (≥400 MHz). Perform standard tuning and shimming procedures to optimize magnetic field homogeneity.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.

-

2D NMR (COSY, HSQC): These experiments should be performed to aid in the definitive assignment of proton and carbon signals.

-

-

Data Processing and Interpretation: Process the raw data using appropriate software. The resulting spectra should be analyzed to assign chemical shifts, determine coupling constants, and confirm the molecular structure.

Mass Spectrometry Protocol (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with 0.1% formic acid.

-

LC Separation: Inject the sample onto a suitable HPLC column (e.g., C18) and elute with a gradient of mobile phases to separate the compound from any other impurities.

-

MS Detection: Direct the eluent from the HPLC to an electrospray ionization (ESI) source of a mass spectrometer. Acquire data in positive ion mode over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

IR Spectroscopy Protocol (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The predicted ¹H NMR, ¹³C NMR, MS, and IR data presented herein, along with the outlined analytical protocols, serve as a valuable resource for the identification and characterization of this important Avibactam impurity. It is anticipated that this guide will facilitate more robust quality control measures in the pharmaceutical manufacturing process and support further research into the synthesis and properties of this compound. The validation of these predictions with experimental data, when it becomes available, will be a critical next step.

References

- U.S. Patent 10,662,190 B2. (2020). Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof.

- Veeprho. (n.d.).

- Pharmaffiliates. (n.d.). avibactam sodium and its Impurities. [Link]

- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 71474579, this compound. [Link]

- Global Substance Registration System. (n.d.). 5-((BENZYLOXY)AMINO)PIPERIDINE-2-CARBOXAMIDE, (2S,5S)-. [Link]

- SynZeal. (n.d.). Avibactam Impurities. [Link]

- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 86675005, Ethyl (2S,5R)-5-((benzyloxy)amino)

- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 86675004, Ethyl (2S,5R)-5-((benzyloxy)amino)

- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 70673933, Benzyl (2S,5R)-5-((benzyloxy)amino)

- PubChemLite. (n.d.). This compound. [Link]

- Russian Patent RU2610091C2. (2017). (2s,5r)-5-[(benzyloxy)amino]piperidine-2-carboxamide.

Sources

- 1. Buy this compound | 1416134-49-0 | > 95% [smolecule.com]

- 2. (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxamide | 1416134-49-0 [chemicalbook.com]

- 3. This compound | C13H19N3O2 | CID 71474579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Avibactam Impurities | SynZeal [synzeal.com]

- 6. veeprho.com [veeprho.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR of (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide, a substituted piperidine derivative of interest in medicinal chemistry and drug development. We will delve into the predicted spectral features, including chemical shifts (δ), coupling constants (J), and multiplicities, grounding these predictions in the fundamental principles of NMR spectroscopy and data from analogous structures. The guide further outlines a robust, self-validating experimental protocol for acquiring high-quality NMR data and presents a logical workflow for spectral interpretation. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to use NMR to characterize complex heterocyclic molecules, ensuring structural integrity and stereochemical purity.

Introduction: The Role of NMR in Characterizing Complex Piperidines

Piperidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmaceuticals due to their favorable physicochemical properties and ability to present substituents in well-defined three-dimensional orientations.[1] The specific molecule of interest, this compound, combines several key functionalities: a piperidine ring, a primary carboxamide, and a benzyloxyamino group. The defined stereochemistry—(2S,5R)—indicates a trans relationship between the substituents at the C2 and C5 positions.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for the structural elucidation of such molecules.[2][3] It provides detailed information about the chemical environment of each proton and carbon atom, their connectivity, and their spatial relationships. For a molecule with multiple stereocenters and potential conformational flexibility like this one, a thorough NMR analysis using both 1D and 2D techniques is not just beneficial, but essential for unambiguous structure and stereochemistry confirmation.[4]

This guide will serve as a detailed reference, moving from the theoretical prediction of the NMR spectra to the practical aspects of data acquisition and interpretation.

Molecular Structure, Conformation, and Atom Numbering

To systematically analyze the NMR spectra, a standardized atom numbering system is crucial. The structure and numbering for this compound are presented below.

The piperidine ring is expected to adopt a chair conformation to minimize steric strain, with the bulky substituents preferentially occupying equatorial positions.[1][5] In the (2S,5R) configuration, a chair conformation allows both the C2-carboxamide and the C5-(benzyloxy)amino groups to be in equatorial positions, leading to a thermodynamically stable conformer. This conformational preference is a key factor influencing the observed coupling constants between the ring protons.[6][7][8]

Caption: Molecular structure with atom numbering.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and signal multiplicity. The following table summarizes the predicted ¹H NMR data in a common solvent like DMSO-d₆. DMSO is often chosen for amides as it reduces the exchange rate of N-H protons, allowing them to be observed as distinct, often coupled signals.[9][10]

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Integration | Rationale & Key Insights |

| Phenyl (C₆H₅) | 7.2 - 7.4 | Multiplet (m) | - | 5H | Aromatic protons of the benzyl group. The exact pattern depends on the solvent and resolution. |

| Amide (-CONH₂) | ~7.0 and ~7.5 | Broad Singlets (br s) | - | 2H | Amide protons often appear as two separate broad signals due to restricted rotation around the C-N bond. Their chemical shift is highly solvent and concentration-dependent.[11][12] |

| Benzyloxy (-OCH₂Ph) | ~4.5 | Singlet (s) | - | 2H | Methylene protons adjacent to an oxygen and a phenyl ring. They are chemically equivalent and show no coupling, resulting in a singlet. |

| Piperidine N-H | 2.0 - 3.5 | Broad Singlet (br s) | - | 1H | The piperidine amine proton is exchangeable and its position can vary significantly with solvent, concentration, and temperature.[13] |

| H2 (α to -CONH₂) | 3.0 - 3.4 | Doublet of Doublets (dd) | Jax-ax ≈ 10-12 HzJax-eq ≈ 3-4 Hz | 1H | Deshielded by the adjacent electron-withdrawing carboxamide group. Assuming an axial position, it will show large axial-axial and small axial-equatorial couplings to the C3 protons. |

| H5 (α to -NHOCH₂Ph) | 2.8 - 3.2 | Multiplet (m) | - | 1H | Deshielded by the adjacent nitrogen. Its multiplicity will be complex due to coupling with protons at C4 and C6. |

| H6 (α to N1) | ~2.9 (eq)~2.5 (ax) | Multiplet (m) | - | 2H | Protons adjacent to the ring nitrogen. The equatorial proton is typically downfield of the axial proton.[14] |

| H3, H4 (Ring CH₂) | 1.4 - 2.0 | Multiplets (m) | - | 4H | These four protons on the piperidine ring backbone will appear as a complex series of overlapping multiplets in the aliphatic region. |

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum is simpler than the ¹H spectrum, with each unique carbon atom typically giving a single peak. It is invaluable for confirming the carbon skeleton of the molecule.

| Carbon Assignment | Predicted δ (ppm) | Rationale & Key Insights |

| Amide Carbonyl (-CONH₂) | 170 - 175 | The carbonyl carbon of a primary amide is highly deshielded and appears far downfield. |

| Phenyl (C₆H₅) | 127 - 138 | Aromatic carbons typically resonate in this region. The ipso-carbon (attached to -CH₂O) will be at the downfield end of this range. |

| Benzyloxy (-OCH₂Ph) | ~75 | The methylene carbon attached to oxygen is significantly deshielded. |

| C5 (α to -NHOCH₂Ph) | 55 - 65 | Carbon atom attached to the benzyloxyamino nitrogen. |

| C2 (α to -CONH₂) | 50 - 60 | Carbon atom bearing the carboxamide group. |

| C6 (α to N1) | 45 - 55 | Carbon adjacent to the ring nitrogen. In unsubstituted piperidine, C2/C6 appear around 47 ppm.[15][16] |

| C3, C4 (Ring CH₂) | 20 - 35 | The remaining aliphatic carbons of the piperidine ring. |

Advanced 2D NMR for Unambiguous Assignment

While 1D spectra provide the foundation, 2D NMR experiments are essential for confirming the complex structure and stereochemistry.[17][18]

-

COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks. It will connect H2 to H3 protons, H3 to H4, H4 to H5, and H5 to H6, confirming the piperidine ring's proton sequence.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon. This is the primary method for definitively assigning the ¹³C signals based on the already-assigned ¹H signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. For example, it can connect the H2 proton to the amide carbonyl carbon, and the benzyloxy CH₂ protons to the phenyl carbons, linking the different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is critical for confirming stereochemistry. For the (2S,5R) trans isomer in a chair conformation with equatorial substituents, a strong NOE signal would be expected between the axial protons at H2 and H6, and between H2 and H4.

Caption: Workflow for NMR-based structure elucidation.

Experimental Protocol: A Self-Validating System

Acquiring high-quality, reproducible NMR data is paramount. The following protocol is designed to ensure spectral integrity.

1. Sample Preparation:

-

Mass: Accurately weigh 5-10 mg of the purified compound for ¹H NMR, and 15-30 mg for ¹³C NMR.[19][20][21]

-

Solvent: Use high-purity deuterated solvent (e.g., DMSO-d₆, 99.96% D). The typical volume for a standard 5 mm NMR tube is 0.6-0.7 mL.[22]

-

Dissolution: Dissolve the sample in a small, clean vial first. Vortex or sonicate gently if needed to ensure complete dissolution.[21]

-

Filtration: Transfer the solution to a clean, high-quality NMR tube (e.g., Wilmad, Norell) using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter.[20][21] This step is critical for achieving good magnetic field homogeneity (shimming).

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference (δ = 0.00 ppm). If not pre-added to the solvent, a very small amount can be added. Alternatively, the residual solvent peak (e.g., DMSO-d₅ at δ ≈ 2.50 ppm) can be used as a secondary reference.[19]

2. NMR Data Acquisition:

-

Instrumentation: A 400 MHz or higher field spectrometer is recommended for resolving the complex multiplets in the piperidine ring.

-

Locking and Shimming: The instrument's deuterium lock system will be used on the solvent signal. Automated or manual shimming should be performed to optimize the magnetic field homogeneity, aiming for narrow, symmetrical peak shapes.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C), for all experiments to ensure chemical shifts are comparable.

-

¹H NMR Parameters:

-

Pulse Program: Standard 30° or 90° pulse.

-

Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds.

-

Number of Scans: 8-16 scans for a typical sample concentration.

-

-

¹³C NMR Parameters:

-

Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: ~220 ppm (e.g., from -10 to 210 ppm).

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: ≥1024 scans, depending on concentration, to achieve adequate signal-to-noise.

-

3. Data Processing:

-

Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1.0 Hz for ¹³C) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply a polynomial baseline correction to ensure a flat baseline for accurate integration.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift.

Conclusion

The structural elucidation of this compound is a prime example of the comprehensive power of NMR spectroscopy. Through a systematic analysis of 1D ¹H and ¹³C spectra, coupled with advanced 2D correlation experiments like COSY, HSQC, HMBC, and NOESY, a complete and unambiguous assignment of its structure and stereochemistry can be achieved. The predicted spectral data and detailed experimental protocols provided in this guide serve as a robust framework for researchers, enabling them to confidently characterize this molecule and other complex heterocyclic structures with high scientific rigor.

References

- Indian Academy of Sciences. (2004).

- Scribd.

- Organomation.

- Abraham, R. J., et al. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. PubMed. [Link]

- NMR sample prepar

- Iowa State University Chemical Instrumentation Facility.

- Field, L. D., et al. (2015).

- Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.

- Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Wiley Online Library. [Link]

- Field, L. D., et al. (2015).

- Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed. [Link]

- Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [Link]

- ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. [Link]

- Bagno, A., et al. (2006).

- Dalla Pozza, M., et al. (2021). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives.

- Guerrini, M., et al. (2019). Investigation of the Amide Proton Solvent Exchange Properties of Glycosaminoglycan Oligosaccharides.

- LibreTexts Chemistry. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]

- Hirayama, N., et al. (1993). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. J-Stage. [Link]

- LibreTexts Chemistry. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]

- OChemPal. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

- More O'Ferrall, R. A., & Murray, B. A. (1994). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2. [Link]

- Diamanti, K., et al. (2024). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra.

- Kamal, A., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

- Silva, A. M. S., et al.

- SpectraBase. Piperidine - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. dl.iranchembook.ir [dl.iranchembook.ir]

- 3. Instructor's Guide and Solutions Manual to Organic Structures from 2D NMR ... - L. D. Field, A. M. Magill, H. L. Li - Google ブックス [books.google.co.jp]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cris.technion.ac.il [cris.technion.ac.il]

- 8. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. acdlabs.com [acdlabs.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. jstage.jst.go.jp [jstage.jst.go.jp]

- 14. researchgate.net [researchgate.net]

- 15. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]

- 16. spectrabase.com [spectrabase.com]

- 17. m.youtube.com [m.youtube.com]

- 18. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 19. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 20. organomation.com [organomation.com]

- 21. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 22. scribd.com [scribd.com]

Mass spectrometry analysis of (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide

An In-Depth Technical Guide to the Mass Spectrometry Analysis of (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide

Introduction

This compound is a key chemical entity, recognized primarily as a critical intermediate or impurity in the synthesis of Avibactam[1], a novel broad-spectrum β-lactamase inhibitor. The structural integrity, purity, and quantification of this compound are paramount in the pharmaceutical development pipeline. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and selectivity for both qualitative and quantitative analyses.[2]

This guide provides a comprehensive framework for the mass spectrometric analysis of this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights into method development, ionization strategies, and the elucidation of fragmentation pathways.

Molecular Structure and Physicochemical Properties

A thorough understanding of the analyte's structure is the foundation of any mass spectrometry method development.

-

Molecular Formula: C₁₃H₁₉N₃O₂[3]

-

Molecular Weight: 249.31 g/mol [3]

-

Key Structural Features:

-

Piperidine Ring: A saturated heterocyclic amine that is a common scaffold in pharmaceuticals.[2]

-

Carboxamide Group: A primary amide functional group.

-

Benzyloxyamino Group: Contains a labile N-O bond and a benzyl moiety, which are critical indicators for predictable fragmentation.

-

Basic Sites: The structure possesses multiple sites susceptible to protonation (the piperidine nitrogen and the benzyloxyamino nitrogen), making it highly suitable for positive mode electrospray ionization.[4]

-

Ionization Strategy: Electrospray Ionization (ESI)

The choice of ionization technique is critical for analyzing thermally labile and polar molecules like the target compound. Electrospray Ionization (ESI) is the method of choice.

Rationale: ESI is a "soft ionization" technique that transfers ions from solution into the gas phase with minimal internal energy, thus preserving the intact molecule for analysis.[5][6] This is crucial for this compound, as harsher methods like Electron Ionization (EI) would likely cause extensive, uninformative fragmentation.[7] Given the presence of multiple basic nitrogen atoms, ESI in the positive ion mode is highly effective, readily forming the protonated molecule, [M+H]⁺.[4][8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For robust and reproducible analysis, a validated LC-MS/MS method is essential. This ensures the analyte is separated from matrix components and provides structural confirmation through fragmentation.

Experimental Protocol: Sample Preparation

The goal of sample preparation is to extract the analyte from its matrix into a solvent compatible with the LC-MS system. For reaction monitoring, a simple dilution is often sufficient. For biological matrices like plasma, protein precipitation is a standard and effective approach.[9]

-

Dilution (for reaction mixtures): a. Quench a small aliquot of the reaction mixture with a suitable solvent (e.g., acetonitrile or methanol).[2] b. Dilute the quenched sample to a final concentration within the linear range of the instrument (typically low ng/mL to µg/mL). c. Add an appropriate internal standard (IS), ideally a stable isotope-labeled version of the analyte, to correct for matrix effects and instrument variability.[10] d. Vortex the sample and centrifuge to pellet any particulates. e. Transfer the supernatant to an LC vial for analysis.

-

Protein Precipitation (for plasma samples): a. To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard. b. Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins. c. Vortex vigorously for 1 minute. d. Centrifuge at high speed (e.g., >10,000 g) for 10 minutes. e. Carefully transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase starting condition. f. Transfer to an LC vial for injection.

Experimental Protocol: LC-MS/MS Conditions

The following table outlines a robust starting point for method development. Optimization will be required based on the specific instrument and matrix.

| Parameter | Recommended Condition | Rationale |

| LC Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and peak shape for polar to moderately nonpolar compounds.[11] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation of the analyte for enhanced ESI+ signal and improves peak shape.[12] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength and low viscosity. |

| Gradient | 5% B to 95% B over 5 minutes | A typical gradient to elute the analyte while separating it from potential impurities. |

| Flow Rate | 0.4 mL/min | Standard flow rate for analytical LC-MS. |

| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce backpressure. |

| Injection Vol. | 5 µL | Balances sensitivity with the risk of column overloading. |

| Ionization Mode | ESI Positive (+) | The molecule contains multiple basic sites readily accepting a proton.[4] |

| Scan Type | Multiple Reaction Monitoring (MRM) | For quantitative analysis, provides the highest sensitivity and selectivity. |

| Collision Gas | Argon or Nitrogen | Inert gas used to induce fragmentation in the collision cell.[13] |

| Capillary Voltage | 3.5 kV | Typical voltage to generate a stable electrospray.[8] |

| Source Temp. | 150 °C | Optimized to facilitate desolvation without causing thermal degradation. |

| Desolvation Temp. | 350 °C | Assists in the evaporation of solvent from the charged droplets. |

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is performed by isolating the protonated precursor ion ([M+H]⁺, m/z 250.15) and subjecting it to Collision-Induced Dissociation (CID).[14][15] During CID, the ion's kinetic energy is converted into internal energy through collisions with an inert gas, leading to the cleavage of the weakest chemical bonds and the formation of stable fragment ions.[13][16]

Predicted Fragmentation Pathways

The structure of this compound suggests several predictable fragmentation pathways:

-

Formation of the Tropylium Ion (m/z 91.05): The benzylic C-O bond is relatively weak. Cleavage of this bond, often accompanied by rearrangement, leads to the formation of the highly stable tropylium cation (C₇H₇⁺) at m/z 91. This is a hallmark fragment for nearly all compounds containing a benzyl group.[17][18]

-

Cleavage of the N-O Bond: The nitrogen-oxygen bond in the benzyloxyamino moiety is inherently weak and a prime site for fragmentation. Cleavage here would result in the loss of a benzyl alcohol neutral (108 Da), or formation of a benzyl alcohol cation at m/z 108.

-

Piperidine Ring Fragmentation: Saturated rings like piperidine can undergo characteristic fragmentation, often involving the loss of neutral molecules like ethylene or cleavage adjacent to the nitrogen atom.[19] A common fragment from the piperidine core after loss of substituents is often observed around m/z 84.

-

Loss of the Carboxamide Group: The primary amide can be lost as a neutral molecule (CONH₃, 45 Da) or ammonia (NH₃, 17 Da).[20]

Summary of Predicted Fragment Ions